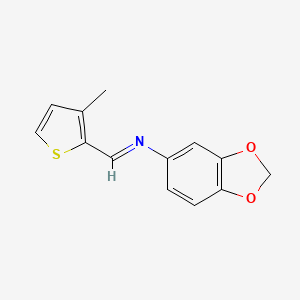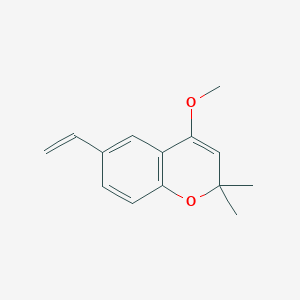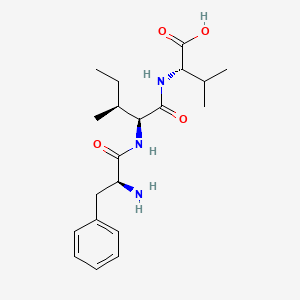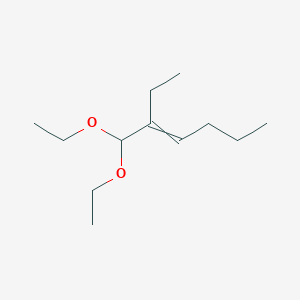
3-(Diethoxymethyl)hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxymethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a diethoxymethyl substituent at the third carbon This compound is part of the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)hept-3-ene typically involves the alkylation of hept-3-ene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl group. The general reaction scheme is as follows:
Hept-3-ene+Diethoxymethyl chlorideNaHthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethoxymethyl)hept-3-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3-(Diethoxymethyl)heptane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
- Various substituted derivatives depending on the nucleophile used in substitution reactions.
Epoxides: and from oxidation.
3-(Diethoxymethyl)heptane: from reduction.
Applications De Recherche Scientifique
3-(Diethoxymethyl)hept-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Diethoxymethyl)hept-3-ene in chemical reactions typically involves the reactivity of the double bond and the diethoxymethyl group. The double bond can participate in electrophilic addition reactions, while the diethoxymethyl group can undergo nucleophilic substitution. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptene: A simpler alkene without the diethoxymethyl group.
3-Methyl-3-heptene: Contains a methyl group instead of the diethoxymethyl group.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: A bicyclic compound with a similar backbone.
Uniqueness
3-(Diethoxymethyl)hept-3-ene is unique due to the presence of the diethoxymethyl group, which introduces additional reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
77731-52-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
3-(diethoxymethyl)hept-3-ene |
InChI |
InChI=1S/C12H24O2/c1-5-9-10-11(6-2)12(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3 |
Clé InChI |
HIHIIGVVXLBMSR-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CC)C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

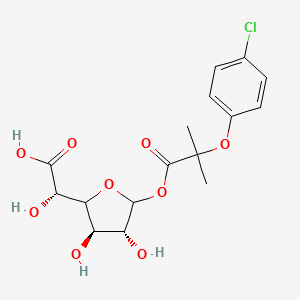

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
